molecular formula C17H26N4O5S2 B601271 Desacetyl Cefathiamidine CAS No. 958001-61-1

Desacetyl Cefathiamidine

Cat. No.: B601271
CAS No.: 958001-61-1
M. Wt: 430.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl Cefathiamidine is a derivative of Cefathiamidine, a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive bacteria. The molecular formula of this compound is C17H26N4O5S2, and it has a molecular weight of 430.54 g/mol .

Scientific Research Applications

Desacetyl Cefathiamidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: It is used in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.

    Industry: It is used in the development of new antibacterial agents and formulations.

Safety and Hazards

The safety data sheet for Cefathiamidine suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, the affected area should be washed off with soap and plenty of water . If ingested, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Desacetyl Cefathiamidine typically involves the deacetylation of Cefathiamidine. One common method employs a Me3SI-mediated protocol for the chemoselective deprotection of acetyl groups. This method uses KMnO4 as an additive and is known for its efficiency and mild reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves dissolving Cefathiamidine in a suitable solvent, followed by the addition of a deacetylating agent under controlled conditions. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Desacetyl Cefathiamidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

Desacetyl Cefathiamidine exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

    Cefathiamidine: The parent compound of Desacetyl Cefathiamidine, known for its broad-spectrum antibacterial activity.

    Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.

Uniqueness: this compound is unique due to its specific deacetylated structure, which may confer different pharmacokinetic properties compared to its parent compound, Cefathiamidine. This structural modification can influence its stability, solubility, and interaction with bacterial targets .

Properties

IUPAC Name

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S2/c1-8(2)18-17(19-9(3)4)28-7-11(23)20-12-14(24)21-13(16(25)26)10(5-22)6-27-15(12)21/h8-9,12,15,22H,5-7H2,1-4H3,(H,18,19)(H,20,23)(H,25,26)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCFKFWDVDMNO-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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